Boc-PEG1-Boc
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Overview
Description
Boc-PEG1-Boc, also known as tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG1-Boc involves the protection of the amine group on the PEG molecule with a tert-butoxycarbonyl (Boc) group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc source and a base such as triethylamine or dimethylamine to facilitate the reaction. The reaction conditions, including temperature, time, and solvent, are optimized based on experimental requirements.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Purification methods such as solvent extraction, gel filtration, or column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG molecule to react with other functional groups.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields a free amine, which can then react with other molecules to form various derivatives .
Scientific Research Applications
Boc-PEG1-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and the development of targeted therapies.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
Boc-PEG1-Boc functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG1-OH: Another PEG-based PROTAC linker with a similar structure but different functional groups.
DBCO-PEG1-NH-Boc: A PEG linker with a DBCO group and a Boc-protected amine, used in copper-free click chemistry reactions.
Uniqueness
Boc-PEG1-Boc is unique due to its specific structure, which provides stability and flexibility in the synthesis of PROTACs. Its ability to undergo various chemical reactions and form stable linkages makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C14H26O6 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
KARMFIRKTDHMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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